molecular formula C9H15BrN2O2 B1667945 Broxaterol CAS No. 76596-57-1

Broxaterol

Cat. No. B1667945
CAS RN: 76596-57-1
M. Wt: 263.13 g/mol
InChI Key: JBRBWHCVRGURBA-LURJTMIESA-N
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Description

Broxaterol is a β2 adrenoreceptor agonist . It belongs to a class of drugs that affect the smooth muscle receptors in the body, often used for respiratory diseases that respond to this type of treatment .


Synthesis Analysis

The synthesis of isoxazole derivatives, which include Broxaterol, has been achieved using various aldehydes, hydroxylamine hydrochloride, and ethylacetoacetate . The process involves the use of 10 mol% DABCO as the catalyst in the presence of 5 ml water under reflux conditions .


Molecular Structure Analysis

Broxaterol has a molecular formula of C9H15BrN2O2 . Its molecular structure includes a bromine atom, an isoxazole ring, and a tert-butylamino group .


Physical And Chemical Properties Analysis

Broxaterol has a molar mass of 263.135 g·mol−1 . More detailed physical and chemical properties specific to Broxaterol were not found in the search results.

Scientific Research Applications

Synthetic Technology of Broxaterol

  • Study on Synthesis : Broxaterol was synthesized from glyoxalic acid and ethyl propiolate, achieving an overall yield of 8.4%. This process is suitable for large-scale production, utilizing mild reaction conditions and commercially available raw materials (Bao, 2002).

Bronchodilating Activity

  • Bronchodilator Comparison : A study compared the bronchodilating activity and tolerability of Broxaterol and Salbutamol. Broxaterol showed a dose-dependent bronchodilator response, with comparable potency to Salbutamol (Simone et al., 2004).

Molecular Studies

  • β1-Adrenergic Receptor Activation : Research identified critical amino acids for activating the human β1-adrenergic receptor. Mutant receptors were analyzed, showing that Broxaterol, along with another compound, acted as antagonists at the β1-subtype but were activated in certain mutants, indicating their role in receptor activation (Behr et al., 2006).

Broxaterol in Clinical Guidelines

  • Bronchiolitis Guideline Impact : A multisite study implemented a clinical practice guideline for bronchiolitis, which included the use of bronchodilators like Broxaterol. The study found significant changes in the bronchodilator administration practice after guideline implementation (Kotagal et al., 2002).

Transdermal Application

  • Transdermal Broxaterol for Bronchoconstriction : A study evaluated the bronchodilating activity and preventive effect of transdermal Broxaterol on exercise-induced bronchoconstriction. The study indicated its potential use in a transdermal form for asthma management (Robuschi et al., 2004).

Safety And Hazards

In long-term clinical evaluation, Broxaterol has been shown to be well tolerated, with an incidence of adverse reactions equal to or less than that reported in the literature for other β2-agonists . The side effects most frequently associated with Broxaterol were tremor, nervousness, and palpitations .

properties

IUPAC Name

1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRBWHCVRGURBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=NO1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76596-58-2 (mono-hydrochloride)
Record name Broxaterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20868402
Record name 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Broxaterol

CAS RN

76596-57-1
Record name Broxaterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76596-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Broxaterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076596571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-alpha-(((1,1-dimethylethyl)amino)methyl)isoxazole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20868402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-α-[[(1,1-dimethylethyl)amino]methyl]isoxazole-5-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROXATEROL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
372
Citations
S Nava, P Crotti, G Gurrieri, C Fracchia, C Rampulla - Chest, 1992 - Elsevier
The effect of broxaterol, a new ß 2 -agonist, on respiratory muscle endurance and strength was studied in a double-blind, placebo-controlled, randomized crossover clinical trial in 16 …
Number of citations: 28 www.sciencedirect.com
C Rampulla, R Corsico, U Majani, E Lodola - Respiration, 1985 - karger.com
10 patients with reversible bronchospasm received by the oral route in a double-blind fashion broxaterol, Z. 1170, 0.250 and 0.500 mg in comparison with salbutamol 4 mg as base and …
Number of citations: 10 karger.com
A Minette, S Prihadi - Asthma and Bronchial Hyperreactivity, 1985 - karger.com
The chemical compound Z. 1170 (2-tert-butylamino-l-(3-bromo-isoxazol-5-yl)-ethanol hydrochloride) differs from salbutamol by the presence of an isoxazole ring instead of a catechol …
Number of citations: 6 karger.com
I Ziment - Respiration, 1989 - karger.com
… of broxaterol nebulizer solution were signi ficantly greater than placebo. Moreover, broxaterol by … In long-term clinical evaluation, broxaterol has been shown to be well tolerated, with an …
Number of citations: 6 karger.com
V Gianesello, L Bolzani, E Brenn… - Journal of High …, 1988 - Wiley Online Library
… the determination of broxaterol concentrations in plasma … broxaterol and after oral administration of 1.5 mg broxaterol in man. The determination of such low concentrations of …
D Della Bella - Respiration, 1989 - karger.com
… vitro for both broxaterol and salbutamol resulted in a higher effectiveness of broxaterol with respect to … These findings account for a probably greater bioavailability of broxaterol after oral …
Number of citations: 2 karger.com
S Bianco - Respiration, 1989 - karger.com
… Broxaterol 0.5 mg by oral route provided a significant greater … Also in children, broxaterol 0.25 mg as nebulizer solution … These data suggest that broxaterol represents a new valid …
Number of citations: 2 karger.com
E Derom, G Gayan-Ramirez, G Gurrieri… - American journal of …, 1997 - atsjournals.org
We previously demonstrated that broxaterol enhanced recovery of fatigued canine diaphragm. The aim of this study was to compare the inotropic effects of salbutamol and broxaterol on …
Number of citations: 18 www.atsjournals.org
R Sala, E Moriggi, D Della Bella, A Carenzi - European journal of …, 1991 - Elsevier
… Broxaterol showed high affinity and selectivity for the &-component … of broxaterol towards P-adrenoceptors lvas also investigated. A marked increase in the affinity of broxaterol for lung P-…
Number of citations: 8 www.sciencedirect.com
F Gigliotti, G Gurrieri, R Duranti… - European Respiratory …, 1993 - Eur Respiratory Soc
Broxaterol, a new selective beta 2-agonist, has been shown to exert inotropic effects on both fresh and fatigued canine diaphragm. We evaluated the effect of broxaterol on the activation …
Number of citations: 9 erj.ersjournals.com

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